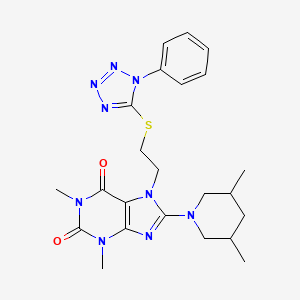![molecular formula C22H27N5O2 B2493375 rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1082743-69-8](/img/structure/B2493375.png)
rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds with similar structures to our compound of interest, involves complex synthetic pathways that leverage the principles of organic chemistry, such as parallel synthetic chemistry and structure-based drug design (SBDD) (Verhoest et al., 2012). These methods are crucial for achieving high selectivity and potency, as demonstrated in various studies exploring the therapeutic potential of similar molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been elucidated through advanced techniques such as X-ray diffraction and density functional theory (DFT). Studies like those conducted by Özdemir et al. (2015) offer insights into the geometric parameters, vibrational wavenumbers, and chemical shifts, providing a comprehensive understanding of the molecule's structural characteristics (Özdemir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are influenced by their unique molecular structure, which allows for various chemical reactions. Studies have explored the synthesis and reactivity of these compounds, revealing their ability to undergo reactions such as cyclocondensation, nucleophilic addition, and palladium-catalyzed C–C coupling, highlighting the versatility of these molecules in synthetic chemistry (Wu et al., 2010).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including solubility, melting point, and stability, are critical for their application in drug development. These properties are optimized through careful modification of the molecular structure to enhance pharmacokinetic profiles and increase bioavailability in potential therapeutic applications.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemical entities, and stability under various conditions, are fundamental for understanding the compound's behavior in biological systems. The design and discovery process often involves tailoring these properties to improve the compound's efficacy and selectivity towards its target, as seen in the development of selective inhibitors for cognitive disorders (Verhoest et al., 2012).
Applications De Recherche Scientifique
Cognitive Disorders and PDE9A Inhibition
rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a PDE9A inhibitor that has progressed to clinical trials for cognitive disorders. It exhibits procognitive activity in rodent models and synaptic stabilization in amyloid precursor protein transgenic mouse models. Clinical trials confirm its tolerance in humans and its ability to elevate cGMP in cerebral spinal fluid, supporting its role in diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Anticancer and Anti-5-lipoxygenase Agents
A study on novel pyrazolopyrimidines derivatives showed potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship of these compounds was explored, revealing their cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Synthesis and Antiproliferative Activity
The synthesis and anti-proliferative activity of pyrazolopyridine derivatives have been investigated. These compounds were tested as anti-proliferative agents, with detailed synthesis and activity reported, highlighting their potential in cancer research (Fayed et al., 2019).
Phosphodiesterase 1 Inhibition for Neurodegenerative and Neuropsychiatric Diseases
The compound has been a focus in the study of phosphodiesterase 1 (PDE1) inhibitors, showing potential for treating cognitive deficits associated with schizophrenia and Alzheimer's disease. It demonstrated picomolar inhibitory potency for PDE1 and showed efficacy in vivo (Li et al., 2016).
Antifungal and Antiviral Activity
Research on pyrazolo[3,4-d]pyrimidine ribonucleosides explored their biological activity, revealing significant activity against certain viruses and tumor cells in vitro. This indicates potential applications in antiviral and anticancer treatments (Petrie et al., 1985).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-15-12-26(13-16-5-3-2-4-6-16)14-19(15)20-24-21-18(22(28)25-20)11-23-27(21)17-7-9-29-10-8-17/h2-6,11,15,17,19H,7-10,12-14H2,1H3,(H,24,25,28)/t15-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEJWGYZBXCGGM-KXBFYZLASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

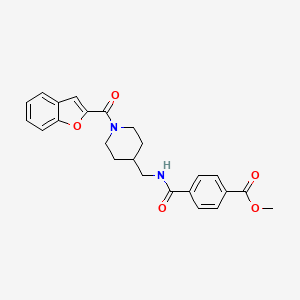
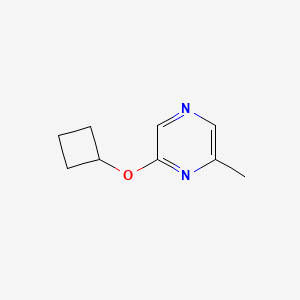
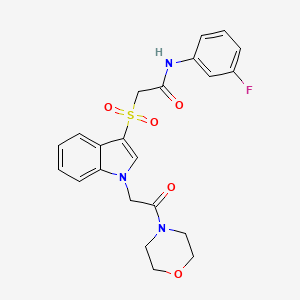
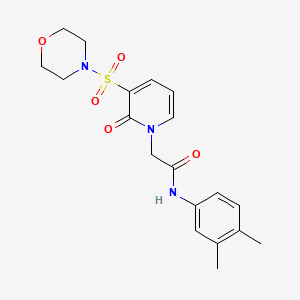
![N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2493300.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2493303.png)
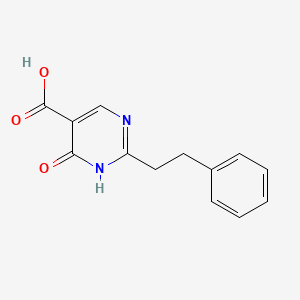
![Methyl 2-[2-(2-phenoxyacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2493306.png)
![8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2493307.png)
![5-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2493310.png)
![({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid](/img/structure/B2493311.png)
![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)
